molecular formula C16H17N3O2 B3288878 3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide CAS No. 85367-13-1

3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide

Cat. No.: B3288878
CAS No.: 85367-13-1
M. Wt: 283.32 g/mol
InChI Key: WQKUEQOTNDJTMO-UHFFFAOYSA-N
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Description

3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide is a synthetic organic compound with the molecular formula C16H17N3O2 and a molecular weight of 283.33 g/mol . This compound is characterized by the presence of an acetamido group attached to a benzamide moiety, which is further substituted with a 4,6-dimethylpyridin-2-yl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Acetamido Group: The starting material, 4,6-dimethyl-2-aminopyridine, is reacted with acetic anhydride to form 4,6-dimethyl-2-acetamidopyridine.

    Coupling Reaction: The acetamidopyridine derivative is then coupled with 3-aminobenzamide under suitable reaction conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or benzamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetamido-N-(4-methylpyridin-2-yl)benzamide
  • 3-Acetamido-N-(4,6-dimethylpyridin-3-yl)benzamide
  • 3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzoic acid

Uniqueness

3-Acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide is unique due to the specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both acetamido and benzamide groups provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-acetamido-N-(4,6-dimethylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-7-11(2)17-15(8-10)19-16(21)13-5-4-6-14(9-13)18-12(3)20/h4-9H,1-3H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKUEQOTNDJTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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